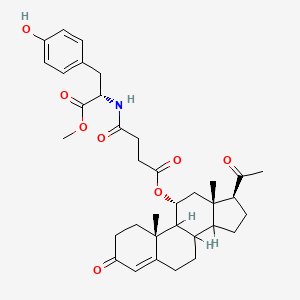
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the enzymatic reaction of glutamic acid, cysteine, and glycine. The first step is the formation of γ-glutamylcysteine from glutamic acid and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase. This intermediate then reacts with glycine in the presence of glutathione synthetase to form glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .
Industrial Production Methods
Industrial production of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is typically achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with amino acids and other nutrients to enhance the yield of the tripeptide .
化学反应分析
Types of Reactions
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: The disulfide form (GSSG) can be reduced back to the thiol form (GSH) by glutathione reductase.
Conjugation: It can conjugate with electrophilic compounds through the action of glutathione S-transferases
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Electrophilic compounds such as xenobiotics in the presence of glutathione S-transferases
Major Products Formed
Oxidation: Glutathione disulfide (GSSG).
Reduction: Reduced glutathione (GSH).
Conjugation: Glutathione conjugates with various electrophilic compounds
科学研究应用
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Plays a role in cellular redox homeostasis, detoxification, and signal transduction.
Medicine: Investigated for its potential in treating oxidative stress-related diseases, cancer, and neurodegenerative disorders.
Industry: Used in the food and pharmaceutical industries as an antioxidant and preservative
作用机制
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophilic compounds. The compound acts as a cofactor for enzymes such as glutathione peroxidase and glutathione S-transferase, which are involved in reducing peroxides and conjugating electrophiles, respectively. It also plays a role in the regulation of cellular signaling pathways through redox-dependent mechanisms .
相似化合物的比较
Similar Compounds
γ-Glutamylcysteine: An intermediate in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Glutathione disulfide (GSSG): The oxidized form of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Cysteine: A precursor amino acid in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
Uniqueness
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is unique due to its tripeptide structure and its ability to participate in a wide range of biochemical reactions. Its role as a major cellular antioxidant and its involvement in detoxification processes distinguish it from other similar compounds .
属性
CAS 编号 |
108457-42-7 |
|---|---|
分子式 |
C9H13NO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



